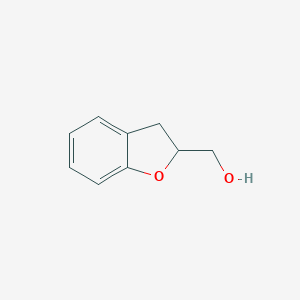
(2,3-Dihydrobenzofuran-2-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dihydroisobenzofurans, which are closely related to the compound of interest, "(2,3-Dihydrobenzofuran-2-yl)methanol," has been explored through various methods. One approach involves a one-pot three-component synthesis starting from o-bromoarylaldehydes, methanol, and terminal alkynes. This process is facilitated by a cooperative palladium/base promoted coupling/addition/cyclization sequence, which efficiently yields substituted dihydroisobenzofurans .
Molecular Structure Analysis
The molecular structure of related compounds has been studied through different techniques. For instance, the crystal structure of a Schiff base compound synthesized from 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol was determined using single-crystal X-ray diffraction. This compound includes a lattice methanol molecule and exhibits a trans configuration around the C=N double bond, with nearly coplanar benzene rings .
Chemical Reactions Analysis
The electroreduction of dibenzofuran and its chlorinated derivatives in deuterated methanol has been investigated, revealing insights into the chemical behavior of furan derivatives in the presence of methanol. The Birch-type reduction leads to specific reduction products, with the incorporation of deuterium indicating a polar mechanism involving protonation . Additionally, rhenium complexes of furan undergo acid-catalyzed methanol addition, resulting in dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes with stereoselective addition of the methoxy group .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using various analytical techniques. Elemental analysis, IR spectra, and X-ray diffraction have been employed to characterize the Schiff base compound mentioned earlier. The crystallographic data provide detailed information on the molecular dimensions and the spatial arrangement of the atoms within the crystal lattice .
Relevant Case Studies
The studies mentioned provide valuable insights into the behavior of "this compound" and its derivatives. The synthesis approach , the molecular structure analysis , and the chemical reactions involving methanol serve as relevant case studies for understanding the compound . These case studies highlight the versatility of methanol in promoting various chemical reactions and forming complex molecular structures.
Wissenschaftliche Forschungsanwendungen
Lignin Depolymerization
Research by Macala et al. (2009) explored the hydrogenolysis and hydrogenation of lignin model compounds, including dihydrobenzofuran, in supercritical methanolic solutions using porous metal oxide catalysts. This process is significant for lignin depolymerization, leading to a mixture of cyclohexanols, which has implications for biofuel production and lignin valorization (Macala et al., 2009).
Chemical Synthesis and Energy Technologies
In 2021, Sarki et al. reported the use of methanol as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Their research demonstrated the effectiveness of methanol in organic synthesis, specifically in the N-methylation of amines and the transfer hydrogenation of nitroarenes to anilines (Sarki et al., 2021).
Catalysis in Organic Synthesis
The study by Ghorbanloo and Alamooti (2017) focused on the encapsulation of a molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, serving as a catalyst for the oxidation of primary alcohols and hydrocarbons. This illustrates the role of dihydrobenzofuran derivatives in facilitating catalytic reactions in organic synthesis (Ghorbanloo & Alamooti, 2017).
Photocatalysis and Alcohol Conversion
Wang et al. (2021) discussed the photocatalytic C−C coupling of alcohols, including methanol, into diols. Their work highlights the role of photocatalysis in the direct conversion of alcohols into high-value-added chemicals, such as diols, demonstrating the potential applications of dihydrobenzofuran derivatives in advanced chemical conversions (Wang et al., 2021).
Piezocatalytic Conversion of Methane
Zhou et al. (2021) presented a study on the piezocatalytic conversion of methane over hydroxyapatite, yielding alcohols without over-oxidation. This study provides insights into the use of dihydrobenzofuran derivatives in the conversion of methane to more valuable chemicals (Zhou et al., 2021).
Wirkmechanismus
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit significant anticancer activities . They are also known to have potent antimicrobial properties .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . The presence of halogens or hydroxyl groups at certain positions on the benzofuran nucleus can enhance antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to their diverse biological and pharmacological effects .
Result of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . They also display potent antimicrobial activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGMSZDAOAVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383666 | |
| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66158-96-1 | |
| Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1-benzofuran-2-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




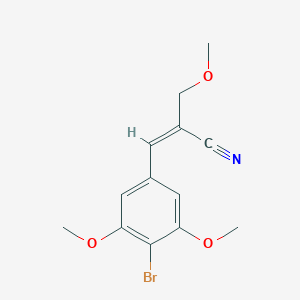
![[(E,2S,3R)-3-hydroxy-2-[11-(pyren-1-ylsulfonylamino)undecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B144251.png)
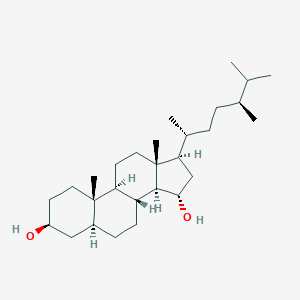

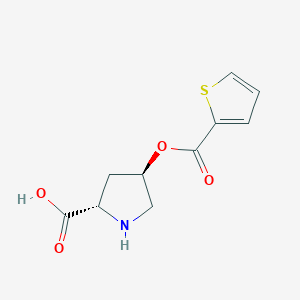
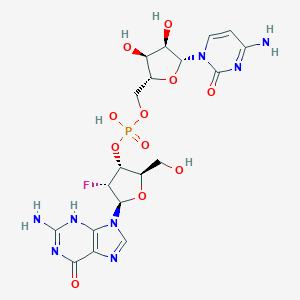


![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)

![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)